Hexylcaine

Vue d'ensemble

Description

Le chlorhydrate d’hexylcaïne, également connu sous le nom de cyclaïne ou d’osmocaïne, est un anesthésique local à action courte. Il est principalement utilisé pour l’application de surface, l’infiltration ou le blocage nerveux. Le chlorhydrate d’hexylcaïne agit en inhibant la conduction des canaux sodiques, ce qui entraîne un blocage transitoire de la conduction nerveuse .

Méthodes De Préparation

Le chlorhydrate d’hexylcaïne est synthétisé par une série de réactions chimiques. La voie de synthèse implique l’amination réductrice entre le 1-amino-2-propanol et la cyclohexanone, ce qui donne le 1-cyclohexylamino-2-propanol. Cet intermédiaire est ensuite traité avec du chlorure de benzoyle pour former l’ester, achevant la synthèse du chlorhydrate d’hexylcaïne .

Analyse Des Réactions Chimiques

Le chlorhydrate d’hexylcaïne subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate d’hexylcaïne peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Le composé peut être réduit en son amine correspondante.

Substitution : Le chlorhydrate d’hexylcaïne peut subir des réactions de substitution, en particulier la substitution nucléophile, où le groupe ester peut être remplacé par d’autres nucléophiles.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium et les nucléophiles comme l’hydroxyde de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le chlorhydrate d’hexylcaïne a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des anesthésiques locaux et leurs interactions avec les canaux sodiques.

Biologie : Le chlorhydrate d’hexylcaïne est utilisé dans la recherche pour comprendre les effets des anesthésiques locaux sur la conduction nerveuse et les processus cellulaires.

Médecine : Il est étudié pour son utilisation potentielle dans diverses procédures médicales nécessitant une anesthésie locale.

Industrie : Le chlorhydrate d’hexylcaïne est utilisé dans le développement de nouvelles formulations d’anesthésiques et de systèmes d’administration

Applications De Recherche Scientifique

Pharmacological Properties

Hexylcaine belongs to the ester class of local anesthetics and functions primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This mechanism prevents the generation of action potentials, thereby blocking nerve conduction . Its pharmacodynamics include:

- Mechanism of Action : Inhibition of sodium channel activity, leading to a transient block of nerve conduction.

- Duration of Action : Typically shorter than some other local anesthetics, with a half-life of less than 10 minutes .

- Metabolism : Hydrolyzed by plasma esterases to benzoic acid and other derivatives .

Clinical Applications

This compound is utilized in various clinical settings due to its effectiveness as a local anesthetic. Below are some notable applications:

- Surface Anesthesia : Used for minor surgical procedures where topical anesthesia is required.

- Infiltration Anesthesia : Effective for localized pain relief during surgical interventions.

- Nerve Blocks : Employed in regional anesthesia techniques to manage pain during and after surgical procedures .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical practice:

- Management of Pruritic Dermatoses : A study evaluated the antipruritic effect of a 5% this compound preparation in 56 patients with pruritic dermatoses. The results indicated significant relief from itching, demonstrating this compound's utility beyond traditional anesthetic applications .

- Comparison with Other Anesthetics : In a comparative study involving 1,732 administrations, this compound was evaluated alongside procaine and lidocaine. The findings suggested that this compound provided comparable or superior efficacy with lower tissue irritation rates .

- Spinal Anesthesia : Research conducted by Beyer and others highlighted this compound's effectiveness in spinal anesthesia, establishing its low toxicity and favorable therapeutic index compared to other anesthetics .

Data Table: Comparative Efficacy of Local Anesthetics

| Anesthetic | Duration of Action | Tissue Irritation | Clinical Use Cases |

|---|---|---|---|

| This compound | Short (<10 min) | Low | Surface anesthesia, nerve blocks |

| Procaine | Moderate (30 min) | Moderate | Infiltration anesthesia |

| Lidocaine | Moderate (60 min) | Low | Topical anesthesia, nerve blocks |

Mécanisme D'action

Le chlorhydrate d’hexylcaïne agit principalement en inhibant l’afflux de sodium par les canaux sodiques voltage-dépendants de la membrane cellulaire neuronale des nerfs périphériques. Lorsque l’afflux de sodium est interrompu, un potentiel d’action ne peut pas apparaître et la conduction du signal est donc inhibée. Le site récepteur est considéré comme situé dans la partie cytoplasmique (intérieure) du canal sodique .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d’hexylcaïne est similaire à d’autres anesthésiques locaux, comme la lidocaïne, la procaïne et la benzocaïne. Il est unique par sa courte durée d’action et son inhibition spécifique des canaux sodiques. Voici une comparaison avec des composés similaires :

Lidocaïne : Durée d’action plus longue et utilisée pour divers types d’anesthésie.

Procaïne : Durée d’action plus courte que la lidocaïne, mais plus longue que le chlorhydrate d’hexylcaïne.

Benzocaïne : Utilisée principalement pour l’anesthésie topique et a une structure chimique différente de celle du chlorhydrate d’hexylcaïne

L’unicité du chlorhydrate d’hexylcaïne réside dans son inhibition spécifique des canaux sodiques et sa courte durée d’action, ce qui le rend adapté aux procédures nécessitant un début rapide et une anesthésie de courte durée.

Activité Biologique

Hexylcaine, also known as cyclaine or osmocaine, is a short-acting local anesthetic that primarily functions by inhibiting sodium channel conduction in neuronal cell membranes. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and associated research findings.

This compound acts by blocking voltage-gated sodium channels in peripheral nerves. This inhibition prevents the influx of sodium ions, essential for the generation of action potentials in neurons. Consequently, nerve conduction is temporarily disrupted, leading to localized anesthesia. The receptor site for this compound is located at the cytoplasmic portion of the sodium channel, which is crucial for its anesthetic effects .

Pharmacokinetics

- Elimination Half-Life : Less than 10 minutes

- Metabolism : Hydrolyzed by plasma esterases to benzoic acid and other derivatives

- Absorption and Distribution : Specific data on absorption and volume of distribution are not available. However, it is known to cross the blood-brain barrier .

Clinical Applications

This compound has been utilized for various medical procedures requiring localized anesthesia. Its applications include:

- Surface Anesthesia : For minor surgical procedures.

- Infiltration Anesthesia : Administered directly into tissues.

- Nerve Blocks : Used to anesthetize specific nerves during surgery.

Despite its effectiveness, this compound has been withdrawn from the U.S. market due to safety concerns and adverse effects associated with overdose .

Adverse Effects

Overdose of this compound can lead to significant adverse effects, including:

- Headache

- Tinnitus

- Numbness and tingling around the mouth and tongue

- Convulsions

- Respiratory failure

- Decreased cardiac function .

Comparative Studies

Several studies have compared this compound with other local anesthetics such as procaine and lidocaine. A notable study highlighted that this compound demonstrated comparable tissue irritation profiles when compared to these alternatives. This suggests that while it may be effective, the choice of local anesthetic should consider potential irritation and patient-specific factors .

Table 1: Comparative Study of Local Anesthetics

| Anesthetic | Tissue Irritation Score | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | Moderate | Short | Surface anesthesia, nerve blocks |

| Procaine | Low | Short | Dental procedures |

| Lidocaine | Low | Intermediate | Wide range of surgical procedures |

Case Studies

A recent clinical evaluation assessed a 5% this compound preparation for its antipruritic effects in patients with pruritic dermatoses. The study involved 56 cases over six months, demonstrating promising results in alleviating itching without significant side effects . Additionally, another study focused on chronic anxiety disorders following acute non-allergic reactions to procaine penicillin, indirectly providing insights into patient responses to local anesthetics like this compound .

Propriétés

IUPAC Name |

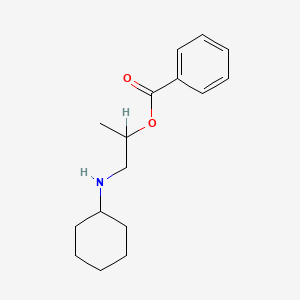

1-(cyclohexylamino)propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKMKYDWHYZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-76-3 (hydrochloride) | |

| Record name | Hexylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047863 | |

| Record name | Hexylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.71e-03 g/L | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hexyl caine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

532-77-4 | |

| Record name | Hexylcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylcaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexylcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYLCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511IU0826Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexylcaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-178.5 | |

| Record name | Hexylcaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.